N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-fluorobenzyl group and at position 2 with a thioacetamide moiety linked to a 3,4-dimethoxyphenyl ring. The 4-fluorobenzyl group enhances lipophilicity and receptor binding, while the 3,4-dimethoxyphenyl moiety may improve solubility and metabolic stability.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-[(4-fluorophenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O5S/c1-34-21-12-11-18(13-22(21)35-2)29-23(32)15-37-27-30-24-19-5-3-4-6-20(19)36-25(24)26(33)31(27)14-16-7-9-17(28)10-8-16/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCAWYYYLAZQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=CC=CC=C53)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Thieno[3,2-d]pyrimidinone Derivatives
- Compound (): 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Core: Thieno[3,2-d]pyrimidinone (sulfur-containing) vs. benzofuro[3,2-d]pyrimidinone (oxygen-containing). Substituents: Benzyl (non-fluorinated) at position 3 and 3-methoxyphenyl acetamide.
Pyrimidine-Based Inhibitors ()
- Compound 18 : 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
- Core : Simplified dihydropyrimidin-4-one lacking fused aromatic rings.
- Substituents : 2,4-Dimethoxyphenyl and trifluoromethyl benzothiazole.
- Implications : The trifluoromethyl group enhances metabolic stability and membrane permeability, while the absence of a fused ring system reduces steric hindrance .
Functional Group Modifications
Fluorinated vs. Non-Fluorinated Analogs
- Target Compound : 4-fluorobenzyl group at position 3.
- Analog (): N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Substituents: Pyridinyl instead of fluorobenzyl.
Methoxy Positioning ()
Tabulated Comparison of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
